molecular formula C16H15N3O2 B5535018 ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B5535018
M. Wt: 281.31 g/mol
InChI Key: IAYAKQRHDBYXSS-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, leading to several therapeutic applications:

  • Selective Peripheral Benzodiazepine Receptor Ligands : The compound exhibits affinity for peripheral benzodiazepine receptors, which are implicated in anxiety and neurodegenerative disorders. This interaction suggests potential use in treating anxiety-related conditions .
  • COX-2 Inhibitors : It has shown promise as a COX-2 selective inhibitor, which is beneficial in managing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs .
  • HMG-CoA Reductase Inhibitors : The compound has also been noted for its ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol synthesis. This action positions it as a candidate for cholesterol-lowering therapies .

Synthesis and Derivatives

The synthesis of this compound involves the condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate. This method allows for the creation of various derivatives that can be tailored for specific biological activities .

Table 1: Synthesis Overview

StepReactantsConditionsYield
15-amino-3-arylpyrazole + ethyl 2,4-dioxopentanoateTHF, heat69%
2Ethyl ester + LiOHRoom temperature89%

Pharmacological Studies

Several studies have documented the pharmacological properties of this compound:

Case Study: Antihypertensive Activity

In a study comparing various pyrazolo[1,5-a]pyrimidine derivatives, ethyl 7-methyl-5-phenyl derivative demonstrated significant antihypertensive effects in animal models. The results indicated that it was more effective than traditional treatments like losartan .

Table 2: Pharmacological Comparison

CompoundActivityModel UsedResult
This compoundAntihypertensiveSpontaneously Hypertensive Rats (SHRs)More effective than losartan
LosartanAntihypertensiveSHRsStandard control

Future Directions and Research Opportunities

The ongoing research into this compound indicates its potential as a lead compound in drug development. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects, particularly in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Overview

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential as enzyme inhibitors and anticancer agents.

Chemical Structure and Properties

The compound features a fused ring structure comprising both pyrazole and pyrimidine rings. Its chemical formula is C16H15N3O2C_{16}H_{15}N_3O_2 with a molecular weight of approximately 281.31 g/mol. The structural characteristics contribute to its biological activity, making it a valuable scaffold in drug development.

This compound acts primarily by inhibiting specific enzymes involved in various biochemical pathways. It has been shown to bind to the active sites of target enzymes, thereby blocking their activity. This inhibition can disrupt cellular processes, particularly those related to cancer cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to:

  • Inhibit Tumor Growth : The compound effectively reduces the growth of various cancer cell lines, including MCF-7 (breast cancer) and others.
  • Induce Apoptosis : It promotes programmed cell death in cancer cells by disrupting their cell cycle progression.
  • Suppress Cell Migration : The compound inhibits the migration of cancer cells, which is crucial in preventing metastasis.

Table 1 summarizes the findings from various studies on its anticancer effects:

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-73–10Apoptosis induction, G1/S phase arrest
VariousVariableEnzyme inhibition
HeLaNot specifiedTumor growth inhibition

Enzyme Inhibition

The compound has been identified as a selective inhibitor of several enzymes:

  • COX-2 Inhibitors : It shows potential in inhibiting cyclooxygenase enzymes, which are involved in inflammation and pain.
  • HMG-CoA Reductase Inhibitors : This action suggests a role in cholesterol management and cardiovascular health.

These activities are critical for developing therapeutic agents targeting inflammatory diseases and metabolic disorders.

Case Studies

One notable case study involved the evaluation of this compound in an animal model of breast cancer. The study demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers within the tumor tissue.

Properties

IUPAC Name

ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-17-19-11(2)9-14(18-15(13)19)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYAKQRHDBYXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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